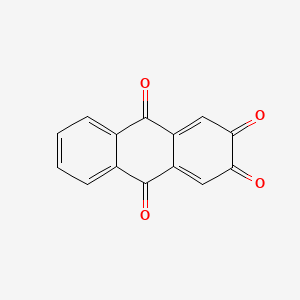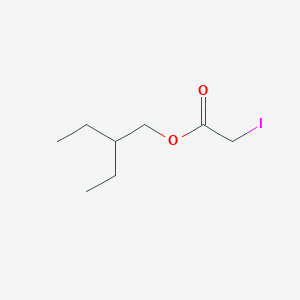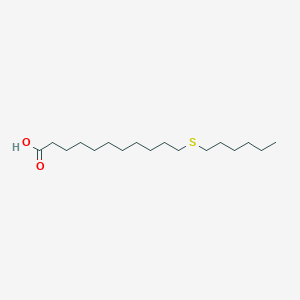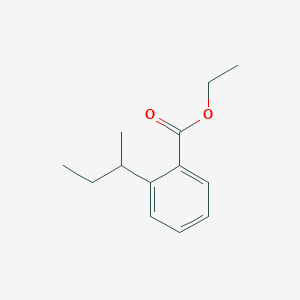
Ethyl 2-(butan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(butan-2-yl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is derived from benzoic acid and is characterized by its unique structure, which includes a benzoate group attached to an ethyl and butan-2-yl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(butan-2-yl)benzoate can be synthesized through the Fischer–Speier esterification method. This involves refluxing benzoic acid with ethanol and butan-2-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs at temperatures ranging from 60 to 110°C and can take several hours to complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that facilitate the removal of water byproduct, such as Dean–Stark distillation, is common to drive the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(butan-2-yl)benzoate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to produce benzoic acid and the corresponding alcohols (ethanol and butan-2-ol)
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Acidic Hydrolysis: Strong acids like hydrochloric acid or sulfuric acid are used.
Basic Hydrolysis (Saponification): Sodium hydroxide or potassium hydroxide is employed.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products
Hydrolysis: Benzoic acid, ethanol, and butan-2-ol.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(butan-2-yl)benzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-(butan-2-yl)benzoate, particularly in its role as a local anesthetic, involves the inhibition of sodium ion channels on nerve membranes. By binding to specific sites on these channels, the compound reduces the passage of sodium ions, thereby blocking nerve impulse conduction and resulting in a loss of sensation .
Comparaison Avec Des Composés Similaires
Ethyl 2-(butan-2-yl)benzoate can be compared with other esters such as ethyl benzoate, methyl benzoate, and isopropyl benzoate . While all these compounds share a benzoate group, their unique alkyl groups confer different physical and chemical properties:
Ethyl Benzoate: Simpler structure with only an ethyl group.
Methyl Benzoate: Contains a methyl group, making it more volatile.
Isopropyl Benzoate: Has an isopropyl group, providing different steric and electronic effects.
Propriétés
Numéro CAS |
5133-56-2 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
ethyl 2-butan-2-ylbenzoate |
InChI |
InChI=1S/C13H18O2/c1-4-10(3)11-8-6-7-9-12(11)13(14)15-5-2/h6-10H,4-5H2,1-3H3 |
Clé InChI |
YIRKOLCHXSTLLA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=CC=C1C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


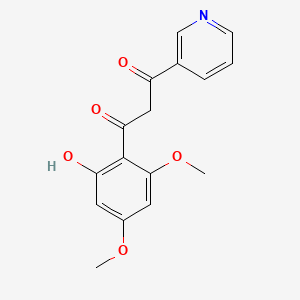
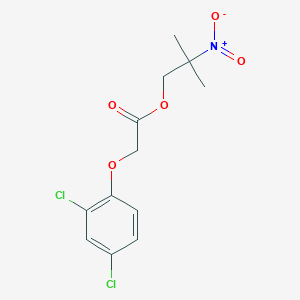

![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)
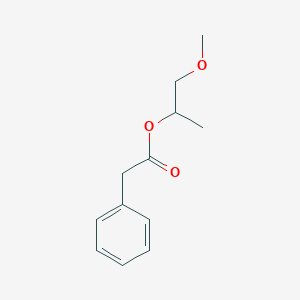
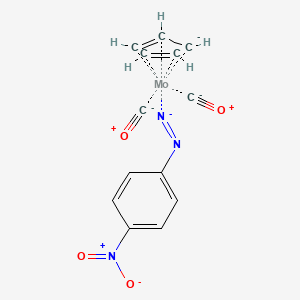
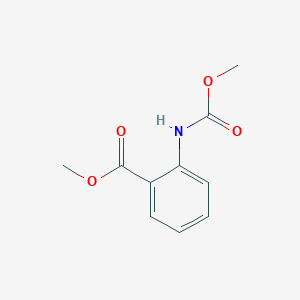
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
